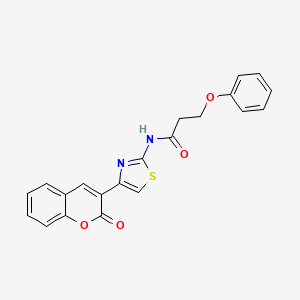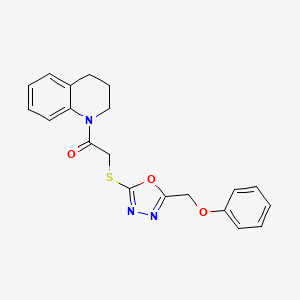
4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . The molecular weight of this compound is 192.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a phenol group . The thiazole ring is substituted at the 2nd position by an amino group and at the 4th position by a phenol group . The chemical formula of this compound is C9H8N2OS .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .Applications De Recherche Scientifique
Corrosion Inhibition
Application in Corrosion Inhibition of Iron : A study by Kaya et al. (2016) explored the corrosion inhibition performances of several thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. These derivatives showed promising results in protecting iron against corrosion (Kaya et al., 2016).
Copper Surface Corrosion Inhibition : Farahati et al. (2019) synthesized and evaluated the corrosion inhibition ability of 4-(2-aminothiazole-4-yl) phenol (ATP) on copper surfaces. The study included methods like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating significant inhibition efficiencies (Farahati et al., 2019).
Antimicrobial Applications
Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, and incorporated it into polyurethane varnishes. These varnishes exhibited significant antimicrobial effects, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).
Synthesis of Antimicrobial Agents : Various studies have focused on synthesizing thiadiazole derivatives, including those with a 2-amino-1,3-thiazol-4-yl structure, for their potential as antibacterial and antifungal agents. For example, Ameen and Qasir (2017) designed thiadiazole derivatives with expected antibacterial and antifungal activities (Ameen & Qasir, 2017).
Molecular and Structural Studies
- Spectral Characterization and Structural Analysis : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 2-amino-1,3-thiazol-4-yl, have been synthesized and analyzed for their structures using various spectroscopic techniques. These studies contribute to understanding the structural and electronic properties of such compounds (Gür et al., 2020).
Cancer Research
- Study of Anticancer 4-Thiazolidinone Derivatives : The impact of 4-thiazolidinone-based compounds, which are structurally related to 2-amino-1,3-thiazol-4-yl, on cytotoxicity and apoptosis in cancer cells has been investigated. These compounds showed potential in increasing reactive oxygen species production and demonstrated cytotoxic and proapoptotic properties at high concentrations (Szychowski et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2OS/c10-5-1-4(2-6(11)8(5)14)7-3-15-9(12)13-7/h1-3,14H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNJOYDGIBGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)

![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)

![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)
